molecular formula C6H10Cl2N4O B6245413 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride CAS No. 2408959-64-6

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

Cat. No.: B6245413
CAS No.: 2408959-64-6
M. Wt: 225.1
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Description

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core. It is often used in research due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization to form the pyrrolo[3,4-d]pyrimidine core . Another method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can have different biological activities and properties.

Scientific Research Applications

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride apart is its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility and reactivity. This unique structure can result in distinct biological activities and potential therapeutic applications.

Properties

CAS No.

2408959-64-6

Molecular Formula

C6H10Cl2N4O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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